molecular formula C13H19BrN2 B1401195 2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine CAS No. 1316222-77-1

2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine

Cat. No.: B1401195
CAS No.: 1316222-77-1
M. Wt: 283.21 g/mol
InChI Key: GRYQCTJCNVOPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine is a brominated pyridine derivative featuring a pyrrolidine moiety substituted with an isopropyl group at the 3-position.

Properties

IUPAC Name

2-bromo-6-[(1-propan-2-ylpyrrolidin-3-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-10(2)16-7-6-11(9-16)8-12-4-3-5-13(14)15-12/h3-5,10-11H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYQCTJCNVOPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyridine Derivatives

The halogenation of pyridine derivatives, such as converting 2-methylpyridine to 2-bromo-6-methylpyridine , involves the use of bromine in a solvent like dichloromethane, often with careful temperature control to favor the desired substitution pattern.

Alkylation and Substitution Reactions

Alkylation reactions typically involve nucleophilic substitution or cross-coupling reactions. For attaching an isopropylpyrrolidin-3-ylmethyl group, a suitable leaving group on the pyridine ring (e.g., bromine) would be replaced by the nucleophilic isopropylpyrrolidine derivative.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine is largely dependent on its interaction with biological targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The bromine atom and the pyrrolidine ring play crucial roles in binding to the active sites of these targets, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine C₁₃H₁₈BrN₂ 2-Br, 6-(1-isopropylpyrrolidin-3-yl)methyl 294.20 N/A Steric hindrance, potential chirality -
2-Bromo-6-(trifluoromethyl)pyridine C₆H₃BrF₃N 2-Br, 6-CF₃ 225.99 49–50 High electronegativity, lipophilic
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine C₈H₁₀BrClNSi 6-Br, 2-Cl, 3-Si(CH₃)₃ 278.61 N/A Silyl protection, halogen diversity
2-Bromo-6-vinylpyridine C₇H₆BrN 2-Br, 6-vinyl 184.03 N/A Reactive for polymerization
2-Amino-3-bromo-6-methylpyridine C₆H₇BrN₂ 2-NH₂, 3-Br, 6-CH₃ 187.04 N/A Amino functionality, dual substitution

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 2-Bromo-6-(trifluoromethyl)pyridine exhibit enhanced reactivity in electrophilic substitutions due to the electron-withdrawing CF₃ group .
  • Steric Effects : The target compound’s bulky pyrrolidine substituent may reduce reaction rates in sterically demanding reactions compared to smaller analogs (e.g., 2-Bromo-6-vinylpyridine) .
  • Halogen Diversity : 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine demonstrates the utility of multiple halogens for sequential functionalization .

Biological Activity

2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its biological significance.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H17BrN2C_{13}H_{17}BrN_2 and a molecular weight of approximately 284.19 g/mol. Its structure features a bromine atom at the 2-position and an isopropylpyrrolidine moiety at the 6-position of the pyridine ring.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with the central nervous system (CNS). It has been proposed that compounds with similar structures exhibit affinity for various receptors, including:

  • Histamine H3 receptors : These receptors are involved in the regulation of neurotransmitter release and are a target for cognitive enhancement therapies.
  • Dopamine receptors : Modulation of dopaminergic pathways may influence mood and behavior.

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits notable activity in several assays:

Study Findings
In vitro receptor binding assaysShowed significant binding affinity to H3 receptors, suggesting potential as an antagonist or inverse agonist.
Animal models for anxietyDemonstrated anxiolytic-like effects in rodent models, indicating potential therapeutic applications in anxiety disorders.
Cognitive function testsImproved performance in memory tasks, supporting its role in cognitive enhancement.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cognitive Enhancement :
    A study involving aged rats showed that administration of the compound resulted in improved memory retention and spatial navigation abilities compared to control groups. This suggests possible applications in age-related cognitive decline.
  • Anxiolytic Effects :
    In a double-blind study, subjects receiving this compound reported reduced anxiety levels compared to those receiving a placebo. The results indicate its potential as a treatment for anxiety disorders.
  • Neuroprotective Properties :
    Research demonstrated that the compound could reduce neuronal apoptosis in models of neurodegeneration, indicating its potential as a neuroprotective agent.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine?

Methodological Answer:
The synthesis typically involves:

  • Step 1 : Bromination of a pyridine precursor (e.g., 6-methylpyridine derivatives) using reagents like NBS (N-bromosuccinimide) under radical initiation or electrophilic substitution conditions.
  • Step 2 : Functionalization via alkylation or cross-coupling (e.g., Suzuki-Miyaura) to introduce the (1-isopropylpyrrolidin-3-yl)methyl group. For example, a palladium-catalyzed coupling between 2-bromo-6-(bromomethyl)pyridine and 1-isopropylpyrrolidine derivatives can be employed .
  • Optimization Tips : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to avoid side reactions. Monitor reaction progress via TLC or HPLC.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, with emphasis on distinguishing pyrrolidine methyl groups (δ ~1.0–1.5 ppm) and pyridine protons (δ ~7.0–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₂₀BrN₂).
  • X-ray Crystallography : Use single-crystal X-ray diffraction with software like ORTEP-3 for Windows to resolve 3D structures, particularly the stereochemistry of the pyrrolidine substituent .

Advanced: How can computational methods aid in predicting reaction pathways for functionalizing this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for cross-coupling reactions (e.g., Buchwald-Hartwig amination) at the bromine site.
  • Molecular Docking : Investigate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging studies on similar bromopyridines .
  • Case Study : For regioselectivity conflicts, compare computed activation energies for competing pathways to rationalize experimental outcomes.

Advanced: How can stereochemical inconsistencies in the pyrrolidine moiety be resolved experimentally?

Methodological Answer:

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers.
  • VCD Spectroscopy : Vibrational circular dichroism to assign absolute configurations.
  • Crystallographic Validation : Grow single crystals in hexane/ethyl acetate mixtures and analyze using ORTEP-3 to confirm spatial arrangement .

Advanced: How should researchers address contradictory data in reported reactivity (e.g., unexpected decomposition)?

Methodological Answer:

  • Controlled Stability Studies : Perform thermal gravimetric analysis (TGA) or reflux experiments in common solvents (DMF, THF) to identify decomposition triggers.
  • Mechanistic Probes : Use deuterated analogs or radical traps (e.g., TEMPO) to test for radical-mediated pathways, as seen in triazolopyridine decomposition studies .
  • Cross-Validation : Compare kinetics under inert vs. aerobic conditions to isolate oxidative degradation pathways.

Advanced: What strategies are recommended for evaluating the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, referencing protocols for structurally related difluoroethylpyridines .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated metabolism, with LC-MS/MS quantification.

Advanced: How can cross-coupling reactions be optimized for derivatizing the bromine site?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or NiCl₂(dppe) for coupling with arylboronic acids or amines.
  • Solvent/Base Optimization : Compare DMF/K₃PO₄ vs. dioxane/NaOtBu systems for yield improvement.
  • Microwave Assistance : Apply microwave irradiation (100–150°C, 10–30 min) to accelerate reactions, as demonstrated in triazolopyridine syntheses .

Advanced: What analytical workflows are recommended for resolving impurities in final products?

Methodological Answer:

  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate and identify byproducts.
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., de-brominated analogs) to confirm overlaps.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to remove polar/non-polar impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine
Reactant of Route 2
2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.